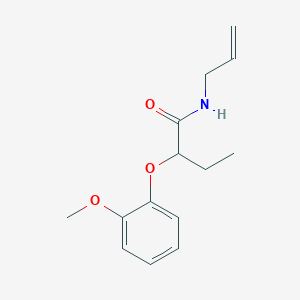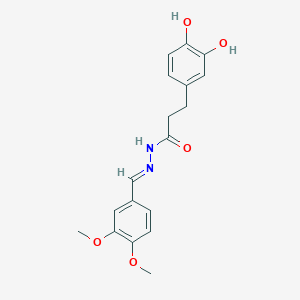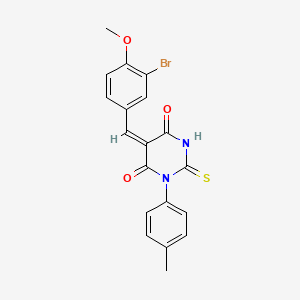![molecular formula C11H11NO3S B4653998 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4653998.png)
3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione, also known as EMF, is a synthetic compound that has been widely used in scientific research. This molecule is a thiazolidinedione derivative and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione exerts its effects by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been found to increase antioxidant enzyme activity and reduce oxidative stress. In addition, 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been found to be non-toxic at therapeutic doses. However, one limitation of 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several potential future directions for research on 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione analogues with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione and to identify its molecular targets in the body.
Conclusion
In conclusion, 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is a synthetic compound that has been widely studied for its potential therapeutic effects. It exhibits anti-inflammatory, antioxidant, and antidiabetic properties, and has been shown to inhibit the growth of cancer cells. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, but its poor solubility in water is a limitation. Future research on 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione could lead to the development of new treatments for a range of diseases.
Applications De Recherche Scientifique
3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic effects. It has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties. 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-ethyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
(5E)-3-ethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-12-10(13)9(16-11(12)14)6-8-5-4-7(2)15-8/h4-6H,3H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVNHIHGXYPPGN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C)SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C)/SC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-ethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4653922.png)
![N-[2-(4-ethoxyphenyl)-7-methoxy-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B4653928.png)
![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-fluorobenzamide](/img/structure/B4653932.png)

![3-cyclopropyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653944.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4653950.png)
![1-benzyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4653954.png)
![1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4653957.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4653964.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4653969.png)
![N-(3-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4653972.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4653996.png)
